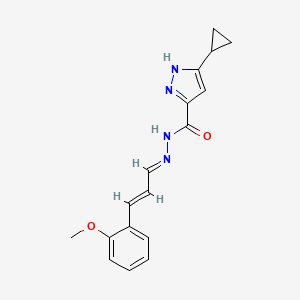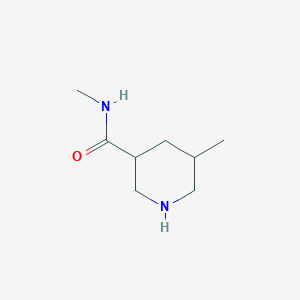![molecular formula C11H14N2O B2389771 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one CAS No. 245546-82-1](/img/structure/B2389771.png)
1-[(4-Aminophenyl)methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-Aminophenyl)methyl]pyrrolidin-2-one” is a unique chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a SMILES string representation ofNc1ccc (CN2CCCC2=O)cc1 . This indicates the presence of an aminophenyl group attached to a pyrrolidin-2-one structure. Further analysis would require more detailed structural data or computational modeling. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
1-[(4-Aminophenyl)methyl]pyrrolidin-2-one and its derivatives are pivotal in the field of medicinal chemistry. For example, they serve as key intermediates in the synthesis of various compounds. One such example is its use in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial intermediate in developing the antibiotic premafloxacin, targeting pathogens of veterinary importance (Fleck et al., 2003). Additionally, derivatives like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been identified as selective histone deacetylase inhibitors, showing promise as anticancer drugs (Zhou et al., 2008).
Radiopharmaceutical Applications
In the field of radiopharmaceuticals, derivatives of 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one have been synthesized for potential use in positron emission tomography (PET) studies. For instance, the synthesis of the 4-[11 C]methylamino derivative of N-{N-[4-(4-Aminophenyl)butyryl]-L-prolyl}pyrrolidine, aiming as a marker for prolyl endopeptidase in vivo, demonstrates its potential in medical imaging and diagnostics (Dort et al., 1994).
Organic Synthesis and Chemical Properties
This compound also finds applications in organic synthesis. For example, a study on dipeptide analogues containing 4-ethoxy-3-pyrrolin-2-ones highlighted a facile synthesis process of N-acylated, O-alkylated pyrrolin-2-ones, showcasing the compound's utility in creating linear, extended conformation molecules (Hosseini et al., 2006).
Anticancer Research
Further extending its utility in medicinal chemistry, 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones have been synthesized and demonstrated potent cytotoxic activity against cancer cell lines, highlighting the role of such compounds in developing new anticancer agents (Huang et al., 2013).
Safety and Hazards
The compound is sold “as-is” without any warranty of fitness for a particular purpose or against infringement of intellectual property rights . It’s intended for research use only, not for diagnostic or therapeutic use . More detailed safety and hazard information would be available in the compound’s Material Safety Data Sheet (MSDS).
Direcciones Futuras
The future directions for the study and application of “1-[(4-Aminophenyl)methyl]pyrrolidin-2-one” are not clear from the current data. Given its unique structure, it could be of interest in various fields of research, including medicinal chemistry, materials science, and proteomics research . Further studies are needed to explore its potential uses and benefits.
Mecanismo De Acción
Target of Action
The primary targets of 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers
Mode of Action
It’s known that the biological activity of similar compounds is conditioned by the presence of the active azomethine pharmacophore .
Propiedades
IUPAC Name |
1-[(4-aminophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPMCRAKVAYMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Aminophenyl)methyl]pyrrolidin-2-one | |
CAS RN |
245546-82-1 |
Source


|
| Record name | 1-[(4-aminophenyl)methyl]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2389688.png)


![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2389693.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-(cyclopentylamino)ethyl)acetamide](/img/structure/B2389695.png)

![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2389698.png)


![3-ethyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389705.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2389707.png)
![N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2389708.png)
![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2389711.png)